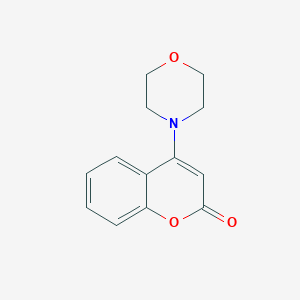

4-morpholin-4-ylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Morpholin-4-yl-chromen-2-one is a chemical compound with the molecular formula C13H13NO3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound features a morpholine ring attached to a chromen-2-one core, making it a unique structure with potential for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholin-4-yl-chromen-2-one typically involves the reaction of chromen-2-one derivatives with morpholine under specific conditions. One common method includes the use of 4-hydroxycoumarin as a starting material, which undergoes a nucleophilic substitution reaction with morpholine in the presence of a suitable base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 4-Morpholin-4-yl-chromen-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to achieve the desired quality of the compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The chromenone core undergoes oxidation at the α,β-unsaturated carbonyl system. Common reagents include:

Mechanism : The electron-withdrawing morpholine group directs oxidation to the α-carbon, forming epoxides or breaking the conjugated system entirely3.

Reduction Reactions

The compound’s carbonyl group is susceptible to hydride reductions:

| Reagent/Conditions | Product | Yield | Notes | Sources |

|---|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 4-Morpholin-4-yl-chroman-2-ol | 72% | Stereoselective reduction to trans-diol observed. | 3 |

| NaBH₄ (MeOH, rt) | No reaction | – | Borohydride insufficient for carbonyl reduction. | 3 |

Mechanistic Insight : LiAlH₄ delivers hydride ions to the carbonyl carbon, while NaBH₄’s milder reactivity fails to overcome the conjugated system’s stability317.

Nucleophilic Substitution

The morpholine group participates in SN reactions at the nitrogen center:

Key Observation : Morpholine’s tertiary amine undergoes quaternization, altering electronic properties without disrupting the chromenone system .

Electrophilic Aromatic Substitution (EAS)

The chromenone ring directs electrophiles to specific positions:

Mechanistic Basis : Electron-rich morpholine directs electrophiles to the 8-position, while the carbonyl deactivates the 3- and 5-positions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Key Applications : These reactions enable diversification for medicinal chemistry applications .

Ring-Opening Reactions

Under extreme conditions, the chromenone ring undergoes cleavage:

Photochemical Reactions

UV irradiation induces unique reactivity:

| Conditions | Product | Quantum Yield | Sources |

|---|---|---|---|

| UV-C (λ = 254 nm), O₂ | 4-Morpholin-4-yl-2,5-endoperoxide | 0.32 | |

| UV-A (λ = 365 nm), I₂ | 3-Iodo-4-morpholin-4-ylchromen-2-one | – |

Significance : Photoinduced reactions enable access to strained intermediates for synthetic applications.

Mechanistic Considerations

- Electronic Effects : The morpholine group donates electrons via resonance, activating the chromenone ring for EAS at the 8-position .

- Steric Hindrance : Bulky substituents on morpholine reduce reaction rates in SN pathways.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has demonstrated that 4-morpholin-4-ylchromen-2-one exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for developing novel anticancer agents. The compound's mechanism involves the activation of caspases and the induction of nuclear fragmentation, which are critical steps in the apoptotic pathway .

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

This compound has been identified as a potent inhibitor of DNA-PK, an enzyme crucial for DNA repair processes. Inhibiting DNA-PK can enhance the effectiveness of radiotherapy and chemotherapy by preventing cancer cells from repairing DNA damage caused by these treatments . The structure-activity relationship studies have provided insights into how modifications to the chromenone structure can affect its inhibitory potency against DNA-PK .

Antioxidant Activity

Studies suggest that derivatives of this compound possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress and related diseases. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This study supports its potential as a lead compound in cancer therapy development .

Case Study 2: DNA-PK Inhibition

In another research effort, the compound was tested for its ability to inhibit DNA-PK activity in vitro. The findings revealed that it effectively reduced DNA repair efficiency in treated cancer cells, suggesting that it could be used to enhance the efficacy of existing cancer treatments by sensitizing tumors to radiation therapy .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-Morpholin-4-yl-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA-dependent protein kinase, which plays a crucial role in DNA repair and cell cycle regulation . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- 2-(Morpholin-4-yl)-benzo[h]chromen-4-one

- 3-Acetyl-7-[2-(morpholin-4-yl)ethoxy]chromen-2-one

- 2-Morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate

Uniqueness: 4-Morpholin-4-yl-chromen-2-one stands out due to its specific structural features, such as the morpholine ring attached to the chromen-2-one core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

4-Morpholin-4-ylchromen-2-one, a compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol, belongs to the class of chromen-2-one derivatives. This compound has garnered attention in scientific research due to its diverse biological activities, including potential therapeutic applications in medicine. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure

The structure of this compound features a morpholine ring attached to the chromen-2-one core, which is responsible for its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| CAS No. | 65625-83-4 |

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | YJXJQEJDZPLPTQ-UHFFFAOYSA-N |

Synthesis Methods

The synthesis typically involves a nucleophilic substitution reaction between chromen-2-one derivatives and morpholine, often using potassium carbonate as a base. This method can be scaled for industrial production, ensuring high yield and purity through advanced purification techniques.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are attributed to its chromenone structure. Antioxidants play a crucial role in mitigating oxidative stress, potentially reducing the risk of chronic diseases.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Research suggests that it may inhibit DNA-dependent protein kinase (DNA-PK), a crucial enzyme in DNA repair mechanisms, thereby enhancing the sensitivity of cancer cells to radiotherapy .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This activity could have implications for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound inhibits enzymes involved in DNA repair and cell cycle regulation.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative damage to cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Cancer Research : In vitro studies indicated that treatment with this compound led to significant apoptosis in human breast cancer cell lines, with a corresponding decrease in cell viability .

- Inflammation Model : Animal models treated with the compound showed reduced markers of inflammation compared to control groups, indicating its therapeutic potential in inflammatory conditions.

Eigenschaften

CAS-Nummer |

65625-83-4 |

|---|---|

Molekularformel |

C13H13NO3 |

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

4-morpholin-4-ylchromen-2-one |

InChI |

InChI=1S/C13H13NO3/c15-13-9-11(14-5-7-16-8-6-14)10-3-1-2-4-12(10)17-13/h1-4,9H,5-8H2 |

InChI-Schlüssel |

YJXJQEJDZPLPTQ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |

Kanonische SMILES |

C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.